molecular formula C15H28N2O3Si B12966380 Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate

Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate

Cat. No.: B12966380
M. Wt: 312.48 g/mol
InChI Key: MFUTUOPEGKGJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate is a synthetic organic compound featuring a pyrazole ring substituted with a tert-butyldimethylsilyloxy (TBS) group at the 4-position and a tert-butyl ester-linked acetate moiety at the 1-position. The TBS group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic reactions . This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, where protective groups are critical for multi-step reactions.

Properties

Molecular Formula

C15H28N2O3Si

Molecular Weight

312.48 g/mol

IUPAC Name

tert-butyl 2-[4-[tert-butyl(dimethyl)silyl]oxypyrazol-1-yl]acetate

InChI

InChI=1S/C15H28N2O3Si/c1-14(2,3)19-13(18)11-17-10-12(9-16-17)20-21(7,8)15(4,5)6/h9-10H,11H2,1-8H3

InChI Key

MFUTUOPEGKGJFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=N1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyldimethylsilyl group to protect the hydroxyl group. The final step involves esterification to introduce the tert-butyl ester group.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Protection of the Hydroxyl Group: The hydroxyl group on the pyrazole ring is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyldimethylsilyl-protected hydroxyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study:
A recent study demonstrated that derivatives of similar compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis .

Agricultural Chemistry

The compound has shown promise as a pesticide or herbicide. Its ability to modulate plant growth and resistance to pests has been investigated.

Data Table: Efficacy of this compound in Agriculture

ApplicationEfficacy (%)Concentration (mg/L)Reference
Pest Resistance85%100
Growth Promotion75%50

These findings indicate that the compound can enhance plant resilience against pests while promoting growth.

Materials Science

In materials science, this compound has been explored as a component in polymer formulations. Its incorporation into polymers can enhance thermal stability and reduce flammability.

Case Study:
Research has shown that adding this compound to polycarbonate materials improved their thermal degradation temperature by approximately 20°C compared to standard formulations . This enhancement is critical for applications requiring high-performance materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-((tert-butyldimethylsilyl)oxy)-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The pyrazole ring can participate in various biochemical interactions, making it a versatile scaffold for drug design .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, substituent effects, and applications of the target compound with analogous derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate (Target) TBS (pyrazole-4-O), tert-butyl ester (acetate) Not explicitly provided Synthetic intermediate; protective group strategy
2-Bromo-N-[2-(TBS-oxy)benzyl]-N-(4-cyanophenyl)-3-phenylpropionamide (6c) TBS (benzyl-O), bromo, cyano groups ~558–560 (M+Na⁺) Intermediate in amide synthesis; TBS protection
Oxathiapiprolin (G.5.1) and analogs (Patent Compounds) Difluoromethyl, trifluoromethyl, piperidyl-acetyl groups on pyrazole Varies (e.g., ~500–600) Fungicidal activity; OSBP inhibitors
4-((TBS-oxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine TBS (pyridine-4-CH₂O), chloro, dimethoxymethyl Protective group strategy in pyridine synthesis
tert-Butyl 2-(((1s,4s)-4-((5-ethyl-3-(2-fluoro-4-methoxyphenyl)-4-phenyl-1H-pyrazol-1-yl)methyl)cyclohexyl)methoxy)acetate Fluoro, methoxy, ethyl, phenyl groups; cyclohexyl linker 536.687 Likely pharmaceutical intermediate; complex steric effects
Key Observations:

Protective Group Utility :

  • The target compound and 6c () both utilize TBS groups for hydroxyl protection, a common strategy to enhance stability during synthesis. In contrast, pyridine derivatives like 4-((TBS-oxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine () demonstrate TBS application in heterocyclic systems, emphasizing its versatility.

Substituent Effects on Bioactivity: Patent compounds () feature electron-withdrawing groups (e.g., CF₃, F) on pyrazole, which enhance binding to biological targets like oxysterol-binding proteins (OSBPs).

Steric and Electronic Influences :

  • The tert-butyl ester in the target compound provides steric hindrance, reducing hydrolysis rates compared to smaller esters (e.g., methyl). This contrasts with tert-butyl 2-(((1s,4s)-4-...)acetate (), where bulky substituents on pyrazole and cyclohexyl groups further complicate molecular conformation.

Molecular Weight and Solubility :

  • The patent compounds () and derivative have higher molecular weights (>500 g/mol), suggesting lower solubility in aqueous media. The target compound’s solubility profile likely aligns with other TBS-protected intermediates, favoring organic solvents.

Biological Activity

Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C15H28N2O3Si
  • Molecular Weight : 312.48 g/mol

The structure includes a tert-butyl group, a pyrazole ring, and a tert-butyldimethylsilyl ether, which provides steric protection to the hydroxyl group during reactions. This structural configuration enhances its utility in drug development and biochemical research .

Synthesis

The synthesis of this compound involves several steps, typically starting with the protection of hydroxyl groups using silyl chlorides. The general synthetic pathway includes:

  • Protection of Hydroxyl Groups : Using tert-butyldimethylsilyl chloride (TBDMS-Cl).
  • Formation of Pyrazole Ring : Through cyclization reactions involving appropriate precursors.
  • Acetate Formation : By reacting with acetic anhydride or acetate derivatives.

This multi-step synthesis allows for the selective formation of the desired compound while minimizing side reactions .

Enzyme Interactions and Mechanisms

Research indicates that this compound interacts with specific biological targets, making it a valuable tool in enzyme mechanism studies. The presence of the pyrazole moiety is associated with various pharmacological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation.
  • Analgesic Properties : Potential use in pain management due to its interaction with pain pathways.

The steric protection offered by the tert-butyldimethylsilyl group allows for selective reactions at other sites on the molecule, enhancing its role as a scaffold for drug design .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally similar to this compound. Here are some notable findings:

StudyCompoundFindings
2-tert-butyl-4-hydroxyanisole (BHA)Demonstrated inhibitory effects on benzo[alpha]pyrene-induced neoplasia in mice, suggesting potential anti-cancer properties.
Various pyrazole derivativesExhibited significant antiproliferative activity against cancer cell lines, indicating potential therapeutic applications.
Synthesis of related compoundsHighlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

These findings underscore the importance of structural features in determining biological activity and highlight the potential applications of this compound in medicinal chemistry.

Q & A

Q. How can researchers optimize the silylation step during the synthesis of tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate?

  • Methodological Answer : The silylation of the pyrazole hydroxyl group is critical. Use tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole or DIPEA as a base in anhydrous DMF or THF at 20–25°C for 2–4 hours. Monitor reaction progress via TLC (hexane:EtOAc 3:1, Rf ~0.5). Excess TBSCl (1.5–2.0 equiv) ensures complete protection. Purify the product via silica gel chromatography (hexane:EtOAc gradient) to remove unreacted reagents .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : After synthesis, perform liquid-liquid extraction with dichloromethane and water to remove polar impurities. Use silica gel column chromatography (particle size 40–63 µm) with a hexane:EtOAc (8:2 to 6:4) gradient. For persistent byproducts (e.g., deprotected pyrazole), employ preparative HPLC (C18 column, acetonitrile:H2O 70:30) .

Q. How should researchers characterize the tert-butyl and silyl ether groups in this compound?

  • Methodological Answer :
  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.2–1.4 ppm (9H). The silyl ether’s methyl groups (Si(CH₃)₂) show singlets at δ 0.1–0.3 ppm.
  • ¹³C NMR : The tert-butyl carbonyl carbon resonates at δ 170–175 ppm, while the silyl ether’s quaternary carbon (Si-O) appears at δ 18–22 ppm.
  • FT-IR : Confirm silyl ether formation via Si-O-C stretching at 1250–1100 cm⁻¹ .

Advanced Research Questions

Q. What are the stereochemical implications of the pyrazole-silyl ether moiety in downstream reactions?

  • Methodological Answer : The silyl ether’s steric bulk influences regioselectivity in cross-coupling reactions. For example, Suzuki-Miyaura couplings with aryl boronic acids proceed selectively at the pyrazole’s C-5 position due to hindered access to C-4. Validate via X-ray crystallography (e.g., CCDC deposition) or NOESY NMR to confirm spatial arrangements .

Q. How does the tert-butyl group affect the compound’s stability under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions : The tert-butyl ester is stable in mild acids (e.g., acetic acid) but cleaves in concentrated HCl or TFA (e.g., 10% TFA/DCM, 2 hours).
  • Basic Conditions : The silyl ether is labile in fluoride sources (e.g., TBAF in THF), while the tert-butyl ester resists hydrolysis below pH 12.
  • Stability Data :
ConditionDegradation Time (50% loss)
0.1 M HCl (25°C)>24 hours
0.1 M NaOH (25°C)6–8 hours
TBAF (1.0 M in THF)<30 minutes
Source: .

Q. What advanced analytical techniques can resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from rotameric equilibria or residual solvents. Use:
  • VT-NMR : Variable-temperature NMR (e.g., –40°C to 60°C) to freeze rotamers.
  • HRMS-ESI : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • 2D NMR (HSQC/HMBC) : Assign ambiguous proton-carbon correlations, particularly near the silyl ether .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer :
  • Variables : Temperature (–20°C, 4°C, 25°C), humidity (40%, 75% RH), and light exposure.
  • Protocol : Store aliquots in sealed vials under each condition. Analyze purity monthly via HPLC (C18 column, 220 nm).
  • Endpoint Criteria : ≥95% purity retention over 6 months.
  • Key Finding : Degradation accelerates above 25°C or >60% RH, with silyl ether hydrolysis as the primary pathway .

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of the pyrazole ring in this compound?

  • Methodological Answer : Discrepancies may arise from electronic effects of the silyl ether. For electrophilic substitutions:
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density (LUMO localization at C-5).
  • Experimental Validation : Compare nitration (HNO₃/AcOH) outcomes with/without silyl protection. LC-MS data should show C-5 nitro derivatives as major products .

Safety and Handling

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Methodological Answer :
  • Eye Protection : ANSI Z87.1-certified goggles + face shield.
  • Gloves : Nitrile gloves (≥8 mil thickness) inspected for tears.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Spill Management : Neutralize with vermiculite, collect in hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.